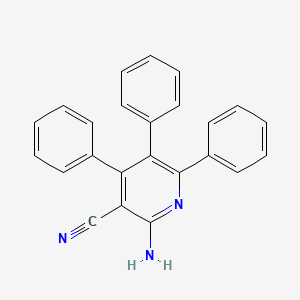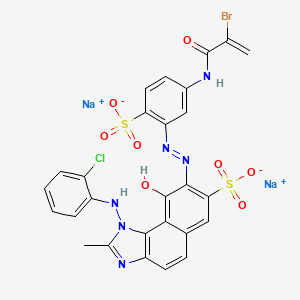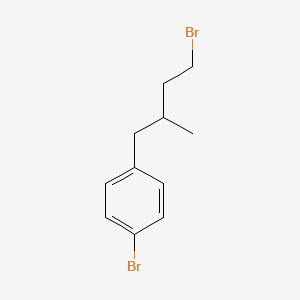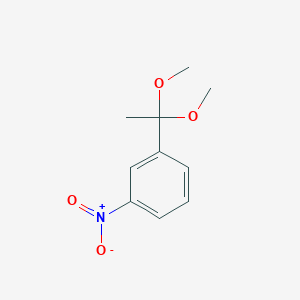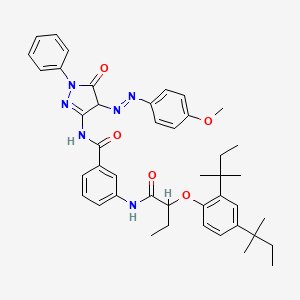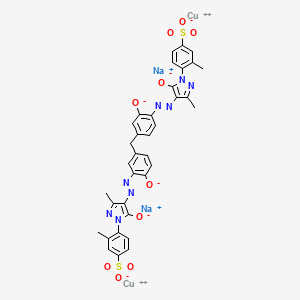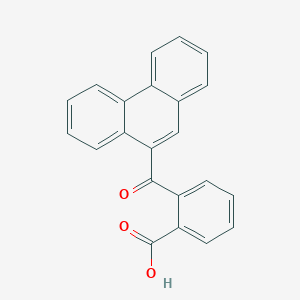
Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate involves multiple steps. The process typically starts with the diazotization of 8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl, followed by coupling reactions with various aromatic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, with careful monitoring of reaction parameters. The final product is usually isolated through filtration, crystallization, and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: This can break down the azo bonds, leading to the formation of amines.
Substitution: This can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction typically yields aromatic amines.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is used in various scientific research applications:
Chemistry: As a dye, it is used in studying reaction mechanisms and kinetics.
Biology: It is used as a staining agent in microscopy and histology.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form strong bonds with various substrates. The azo groups in the molecule can interact with different functional groups, leading to changes in color and other properties. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with fibers in textiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Disodium hydrogen 5-[[4’-[(8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]salicylate
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides distinct color properties and reactivity. Its multiple azo groups and sulphonate functionalities make it highly versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
72245-59-1 |
|---|---|
Molekularformel |
C34H24N8Na4O15S4 |
Molekulargewicht |
1004.8 g/mol |
IUPAC-Name |
tetrasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N8O15S4.4Na/c1-15-7-25(40-42-32-28(61(54,55)56)11-17-9-21(59(48,49)50)13-23(36)30(17)34(32)44)26(57-2)14-24(15)39-37-18-3-5-19(6-4-18)38-41-31-27(60(51,52)53)10-16-8-20(58(45,46)47)12-22(35)29(16)33(31)43;;;;/h3-14,43-44H,35-36H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
KEPYBJDLQYBBRK-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


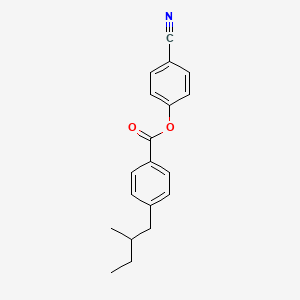
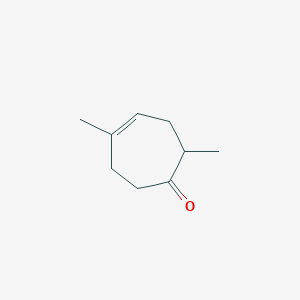
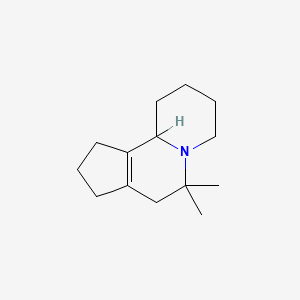
![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)
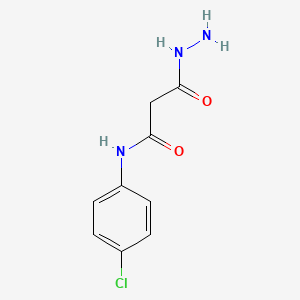
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
